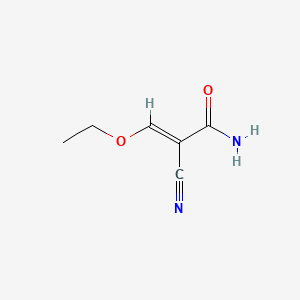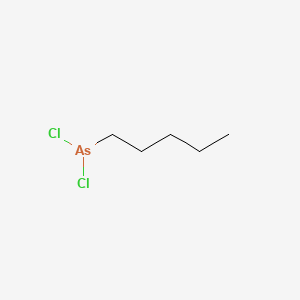![molecular formula C6H3N5O B13807271 Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)
Acetamide,2-cyano-2-[(dicyanomethylene)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide,2-cyano-2-[(dicyanomethylene)amino]- is a complex organic compound with the molecular formula C6H4N4O. This compound is known for its unique structure, which includes multiple cyano groups and an amide functional group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-cyano-2-[(dicyanomethylene)amino]- typically involves the reaction of acetamide with dicyanomethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of Acetamide,2-cyano-2-[(dicyanomethylene)amino]- involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize waste. Advanced purification techniques, such as crystallization and chromatography, are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide,2-cyano-2-[(dicyanomethylene)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano groups into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the cyano groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Acetamide,2-cyano-2-[(dicyanomethylene)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Acetamide,2-cyano-2-[(dicyanomethylene)amino]- exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and biological activity. The amide group can also form hydrogen bonds, further affecting the compound’s properties.
Comparación Con Compuestos Similares
Similar Compounds
Cyanacetamide: Similar in structure but lacks the additional cyano groups.
Malononitrile: Contains two cyano groups but lacks the amide functionality.
Cyanoacetamide: Similar but with a different arrangement of functional groups.
Uniqueness
Acetamide,2-cyano-2-[(dicyanomethylene)amino]- is unique due to its combination of multiple cyano groups and an amide group, which gives it distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C6H3N5O |
|---|---|
Peso molecular |
161.12 g/mol |
Nombre IUPAC |
2-cyano-2-(dicyanomethylideneamino)acetamide |
InChI |
InChI=1S/C6H3N5O/c7-1-4(2-8)11-5(3-9)6(10)12/h5H,(H2,10,12) |
Clave InChI |
IRKOYAWZSISOIY-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(C(=O)N)N=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


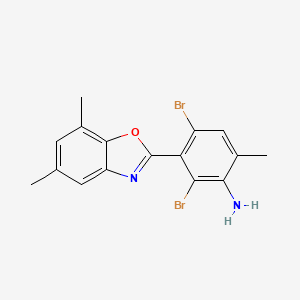
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)
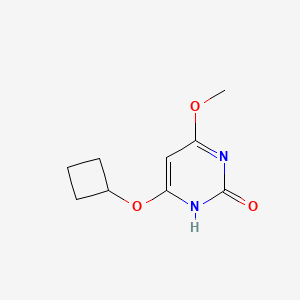
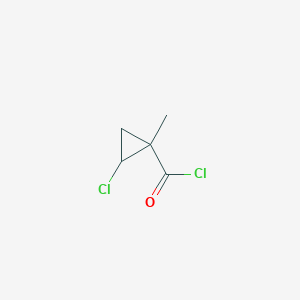
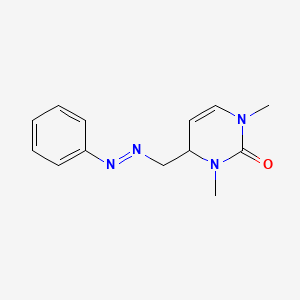
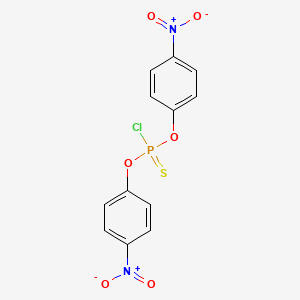
![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
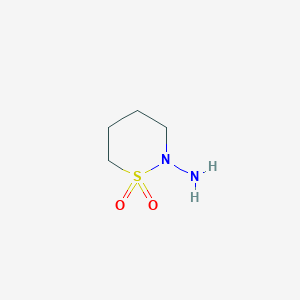
![N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide](/img/structure/B13807238.png)
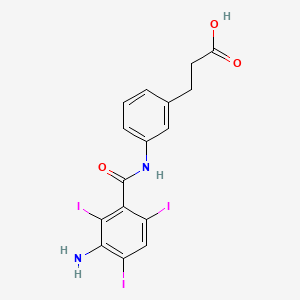
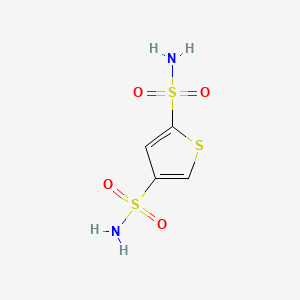
![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride](/img/structure/B13807265.png)
